Cas no 64321-80-8 (3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)-)

3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)-, is a substituted quinoline derivative with notable chemical and pharmacological properties. Its structure, featuring a hydroxy group at the 4-position and a trifluoromethyl group at the 8-position, enhances its reactivity and potential as an intermediate in organic synthesis. The propyl substituent at the 2-position contributes to its lipophilicity, making it useful in medicinal chemistry applications. This compound is particularly valued for its role in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its trifluoromethyl group further improves metabolic stability, making it a promising candidate for drug discovery and fine chemical synthesis.
3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)- structure
64321-80-8 structure
Product Name:3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)-
CAS No:64321-80-8
MF:C14H12F3NO3
MW:299.24519443512
CID:1676637
PubChem ID:20314281
Update Time:2025-10-14

3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)-
    • 64321-80-8
    • 4-Hydroxy-2-propyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
    • 4-Hydroxy-2-propyl-8-(trifluoromethyl)quinoline-3-carboxylicacid
    • 4-hydroxy-2-n-propyl-8-trifluoromethyl-quinoline-3-carboxylic acid
    • SB71373
    • 4-oxo-2-propyl-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
    • SCHEMBL11617022
    • Inchi: 1S/C14H12F3NO3/c1-2-4-9-10(13(20)21)12(19)7-5-3-6-8(11(7)18-9)14(15,16)17/h3,5-6H,2,4H2,1H3,(H,18,19)(H,20,21)
    • InChI Key: BNPSBSXIBKRZGT-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2C(C(C(=O)O)=C(CCC)NC=21)=O)(F)F

Computed Properties

  • Exact Mass: 299.07696
  • Monoisotopic Mass: 299.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4A^2
  • XLogP3: 3.9

Experimental Properties

  • PSA: 70.42

3-Quinolinecarboxylic acid, 4-hydroxy-2-propyl-8-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189003898-1g
4-Hydroxy-2-propyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
64321-80-8 95%
1g
$1066.05 2023-09-01
Chemenu
CM143283-1g
4-hydroxy-2-propyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
64321-80-8 95%
1g
$1205 2021-08-05
Chemenu
CM143283-1g
4-hydroxy-2-propyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
64321-80-8 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739808-1g
4-Oxo-2-propyl-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
64321-80-8 98%
1g
¥9136.00 2024-05-05
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD